Ethyl 2-cyclobutylidenepropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

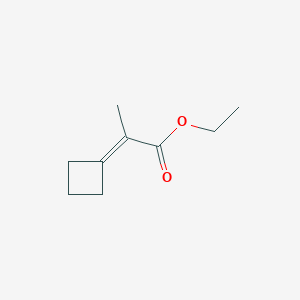

Ethyl 2-cyclobutylidenepropanoate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyclobutylidenepropanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 .Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-cyclobutylidenepropanoate are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis

Ethyl 2-cyclobutylidenepropanoate is a solid substance that should be stored in a dry environment at temperatures between 2-8°C . .Applications De Recherche Scientifique

Synthesis of Highly Functionalized 2H-pyran Derivatives

Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, presumably related to Ethyl 2-cyclobutylidenepropanoate, are utilized in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates. This intramolecular Wittig reaction leads to the formation of spiro-cyclobutene derivatives. These spiro systems then undergo an electrocyclic ring-opening reaction to produce electron-deficient 1,3-dienes, which spontaneously cyclize to form 2H-pyran derivatives. This pathway illustrates the compound's role in synthesizing complex organic structures that could have applications in pharmaceuticals and materials science (Yavari & Bayat, 2003).

Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

The compound's structure can be related to those involved in the cycloaddition of azides to alkynes, a cornerstone in the synthesis of 1H-[1,2,3]-triazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is essential for incorporating triazole units into peptide backbones or side chains, illustrating its importance in the development of novel peptide-based therapeutics and materials (Tornøe, Christensen, & Meldal, 2002).

From Tetrahydroindole to Functionalized Furan-2-one

Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, similar in structure to Ethyl 2-cyclobutylidenepropanoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, affords a sequence leading to furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene. This reaction sequence showcases the compound's potential in synthesizing furan derivatives, which are valuable in pharmaceutical chemistry and materials science (Sobenina et al., 2011).

Solubility of CO2 in Ethyl Lactate

While not directly related to Ethyl 2-cyclobutylidenepropanoate, the study on the solubility of CO2 in ethyl lactate and the phase behavior of their mixture illustrates the broader context of research where similar esters are investigated for their physical properties and potential applications in green chemistry and environmental technology (Bermejo et al., 2013).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-cyclobutylidenepropanoate are not yet fully understood. Given the complexity of biochemical interactions, it is likely that this compound could influence multiple pathways. Without specific research on this compound, it is challenging to summarize the affected pathways and their downstream effects .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-cyclobutylidenepropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSJHKLWLGZBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)

![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)

![7-(2-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2703107.png)

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2703110.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)